Pyrrolidine, 1-(1-thioxoethyl)-
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Overview
Description
Pyrrolidine, 1-(1-thioxoethyl)-: is a chemical compound with the molecular formula C6H11NS It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle This compound is known for its unique structural features, which include a thioxoethyl group attached to the nitrogen atom of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-(1-thioxoethyl)- can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with thioacetic acid under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Pyrrolidine, 1-(1-thioxoethyl)- can be scaled up using continuous flow reactors. This method allows for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of automated systems and advanced analytical techniques further enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine, 1-(1-thioxoethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioxo group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Various nucleophiles, such as amines or alcohols, can be used under mild to moderate conditions, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Corresponding substituted pyrrolidine derivatives
Scientific Research Applications
Pyrrolidine, 1-(1-thioxoethyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-(1-thioxoethyl)- involves its interaction with specific molecular targets and pathways. The compound’s thioxo group can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Pyrrolidine-2-one: A derivative of pyrrolidine with a carbonyl group at the second position.
Pyrrolidine-2,5-dione: A compound with two carbonyl groups at the second and fifth positions.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness: Pyrrolidine, 1-(1-thioxoethyl)- is unique due to the presence of the thioxo group, which imparts distinct chemical and biological properties. This differentiates it from other pyrrolidine derivatives, such as pyrrolidine-2-one and pyrrolidine-2,5-dione, which lack the sulfur-containing thioxo group. The thioxo group enhances the compound’s reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
1-pyrrolidin-1-ylethanethione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-6(8)7-4-2-3-5-7/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULOLBKARZZVAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)N1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445925 |
Source
|
Record name | Pyrrolidine, 1-(1-thioxoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18732-60-0 |
Source
|
Record name | Pyrrolidine, 1-(1-thioxoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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